molecular formula C8H6N2O B130418 1H-1,7-naphthyridin-4-one CAS No. 60122-51-2

1H-1,7-naphthyridin-4-one

Cat. No. B130418
CAS RN: 60122-51-2
M. Wt: 146.15 g/mol
InChI Key: FRPQAFURNDRNEF-UHFFFAOYSA-N
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Description

1H-1,7-naphthyridin-4-one and its derivatives are a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. These compounds are characterized by a bicyclic structure containing two nitrogen atoms at distinct positions within the naphthyridine ring system, which can be further modified to enhance their properties and activities .

Synthesis Analysis

The synthesis of 1H-1,7-naphthyridin-4-one derivatives involves various strategies, including condensation reactions, cross-coupling reactions, and domino processes. For instance, the synthesis of 7-substituted 3-(

Scientific Research Applications

  • Kinase Inhibitors : The 1,6-naphthyridine motif, closely related to 1H-1,7-naphthyridin-4-one, has been identified as a new class of c-Met kinase inhibitors. It has shown effective inhibition against TPR-Met phosphorylation and the proliferation of BaF3-TPR-Met cells at low micromolar concentrations (Wang et al., 2013).

  • Biomedical Applications : Naphthyridines, including the 1,6-naphthyridin-2(1H)-ones subfamily, have shown potential in providing ligands for several receptors in the body, indicating a broad spectrum of biomedical applications (Oliveras et al., 2021).

  • Synthetic Methods : A novel approach towards the synthesis of 3,7-disubstituted 1,6-naphthyridin-4(1H)-ones, exploiting cross-coupling and SNAr reactions, indicates the compound's versatility in chemical synthesis (Dembélé et al., 2018).

  • Organic Semiconductor Materials : 4,8-Substituted 1,5-naphthyridines, a related compound, have been synthesized and characterized for their use in organic semiconductor materials, demonstrating potential in OLED technology (Kunyan Wang et al., 2012).

  • Antitumor Agents : 2-Aryl-1,8-naphthyridin-4(1H)-ones, a related family, have shown significant cytotoxic effects against various human tumor cell lines, indicating their potential as anticancer drug candidates (Chen et al., 1997).

  • Fluorescent Sensor Design : A pyrene-based fluorescent probe involving 1,8-naphthyridine has been designed for selective "turn-on" and naked-eye detection of Ni2+ ions, indicating its application in environmental monitoring and live cell imaging (Khan et al., 2018).

Safety And Hazards

1H-1,7-naphthyridin-4-one is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1H-1,7-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-2-4-10-7-5-9-3-1-6(7)8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPQAFURNDRNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343427
Record name 1H-1,7-naphthyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,7-naphthyridin-4-one

CAS RN

53454-31-2, 60122-51-2
Record name 1,7-Naphthyridin-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53454-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,7-naphthyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dihydro-1,7-naphthyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Morgentin, G Pasquet, P Boutron, F Jung… - Tetrahedron, 2008 - Elsevier
This paper describes the different strategies devised and applied to overcome the selectivity issues in the syntheses of 6,7-disubstituted-1H-quinolin-4-one, 7-substituted-1H-1,6-…
Number of citations: 26 www.sciencedirect.com

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